2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole
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Overview
Description
2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is an organic compound with the molecular formula C11H10ClNO2S. This compound is characterized by the presence of a thiazole ring substituted with a chloro group and a methoxyphenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole typically involves the reaction of 2-chloro-1,3-thiazole with 4-methoxyphenol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as dichloromethane or chloroform. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Substituted thiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Scientific Research Applications
2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms and interactions.
Medicine: Potential use in the development of pharmaceuticals due to its biological activity.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-chloromethylthiazole: Similar structure but with a chloromethyl group instead of a methoxyphenoxy methyl group.
2-Chloro-5-methylphenol: Similar structure but with a methylphenol group instead of a thiazole ring.
Uniqueness
2-Chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole is unique due to its combination of a thiazole ring and a methoxyphenoxy methyl group, which imparts specific chemical and biological properties not found in similar compounds .
Properties
IUPAC Name |
2-chloro-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-14-8-2-4-9(5-3-8)15-7-10-6-13-11(12)16-10/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWVKEKMHJNPLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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